molecular formula C₆₄H₉₈D₁₂N₆O₁₆ B1156549 Ent-Aliskiren-d6 Fumarate (2:1)

Ent-Aliskiren-d6 Fumarate (2:1)

Cat. No.: B1156549
M. Wt: 1231.66
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-Aliskiren-d6 Fumarate (2:1), also known as Ent-Aliskiren-d6 Fumarate (2:1), is a useful research compound. Its molecular formula is C₆₄H₉₈D₁₂N₆O₁₆ and its molecular weight is 1231.66. The purity is usually 95%.
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Properties

Molecular Formula

C₆₄H₉₈D₁₂N₆O₁₆

Molecular Weight

1231.66

Synonyms

(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1)

Origin of Product

United States

Preparation Methods

Formation of the Chiral Intermediate

The initial step involves condensing a substituted benzyl ether derivative (Formula-II) with 3-amino-2,2-dimethylpropionitrile. This reaction, conducted in a hydrocarbon solvent (e.g., toluene) with a base like triethylamine, yields a cyanamide intermediate (Formula-III). The stereochemistry at four chiral centers is controlled via asymmetric catalysis or chiral resolution, producing the ent-enantiomer.

Cyano-to-Amide Conversion

The nitrile group in Formula-III is hydrolyzed to an amide (Formula-IV) using alkaline hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in aqueous sodium hydroxide. This step proceeds with >95% conversion, as monitored by HPLC.

Azide Reduction and Amine Isolation

The azide moiety in Formula-IV is reduced to a primary amine using hydrogen gas (H2\text{H}_2) over a palladium-on-carbon (Pd/C\text{Pd/C}) catalyst. For deuteration, this step substitutes H2\text{H}_2 with deuterium gas (D2\text{D}_2), introducing six deuterium atoms at specific positions (denoted by D6\text{D}_6). The reaction occurs under high pressure (3–7 kg/cm²) in ethanol or methanol, yielding the deuterated amine (Formula-Ia).

Deuteration Techniques and Isotopic Purity

Selective Deuterium Incorporation

The D6\text{D}_6 label in Ent-Aliskiren-d6 is introduced during the hydrogenation of the azide group. Using D2\text{D}_2 instead of H2\text{H}_2 ensures that the nascent amine hydrogens are replaced with deuterium. The SMILES notation from LGC Standards confirms deuterium placement on the C([2H])([2H])[2H]\text{C}(\text{[2H])([2H])[2H]} groups of the propionamide side chain.

Isotopic Enrichment and Analysis

Isotopic purity (>98%) is achieved through repetitive crystallization from acetonitrile-ethanol mixtures. Mass spectrometry (MS) confirms the molecular weight (MW=1231.66\text{M}_\text{W} = 1231.66) and accurate mass (1230.871230.87), while 1H-NMR^1\text{H-NMR} shows the absence of protons at deuterated positions.

Fumarate Salt Formation (2:1 Stoichiometry)

Acid-Base Titration

The deuterated Aliskiren free base is combined with fumaric acid in a 2:1 molar ratio. Dissolving both components in ethanol at 35–40°C yields a clear solution, which is filtered to remove particulates.

Crystallization and Polymorph Control

Acetonitrile is added as an anti-solvent to induce crystallization. Seeding with pure Ent-Aliskiren-d6 Fumarate (2:1) ensures the desired polymorph. The slurry is cooled to 0°C, filtered, and washed with chilled acetonitrile to remove excess acid.

Table 1: Crystallization Conditions for Ent-Aliskiren-d6 Fumarate (2:1)

ParameterValue
Solvent SystemEthanol-Acetonitrile (97:3)
Temperature35–40°C (dissolution), 0°C (crystallization)
Molar Ratio (Base:Acid)2:1
Seeding Material0.2% w/w

Challenges in Scalable Synthesis

Deuterium Loss During Processing

Exposure to protic solvents or acidic conditions may cause deuterium exchange. To mitigate this, reactions are conducted under anhydrous conditions, and distillation steps use deuterated solvents (e.g., CD3OD\text{CD}_3\text{OD}).

Analytical Characterization

Structural Confirmation

  • High-Resolution MS : MZ=1231.66\text{M}_\text{Z} = 1231.66, isotopic pattern matches D6\text{D}_6-labeling.

  • X-ray Diffraction : Confirms the 2:1 salt form and crystal packing.

Purity Assessment

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Karl Fischer Titration : Water content <0.5% w/w .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for Ent-Aliskiren-d6 Fumarate (2:1)?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or labeled precursors, followed by salt formation with fumaric acid. Characterization requires nuclear magnetic resonance (NMR) for deuterium placement verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for salt stoichiometry validation. Ensure reproducibility by documenting reaction conditions (temperature, solvent, molar ratios) and purity thresholds (≥95% by HPLC) in the experimental section .

Q. Which analytical techniques are recommended for assessing the purity and stability of Ent-Aliskiren-d6 Fumarate (2:1)?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–280 nm) for purity analysis, coupled with charged aerosol detection (CAD) for non-UV-active impurities. Stability studies should employ forced degradation under acidic, basic, oxidative, and thermal conditions, monitored via LC-MS to identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) aligns with ICH guidelines .

Q. How does the fumarate counterion influence the physicochemical properties of Ent-Aliskiren-d6?

  • Methodological Answer : The 2:1 stoichiometry enhances solubility and crystallinity. Conduct comparative studies using differential scanning calorimetry (DSC) to assess melting points and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Pair these with dissolution testing in biorelevant media (e.g., FaSSIF) to correlate salt form with bioavailability .

Q. What is the role of deuterium in Ent-Aliskiren-d6’s pharmacokinetic profile?

  • Methodological Answer : Deuterium substitution at metabolic soft spots (e.g., methyl groups) reduces first-pass metabolism via the isotope effect, prolonging half-life. Validate this using in vitro microsomal assays (human liver microsomes) and in vivo pharmacokinetic studies in rodent models, comparing AUC and Cₙₐₓ to non-deuterated analogs .

Q. How can researchers ensure reproducibility in synthesizing Ent-Aliskiren-d6 Fumarate (2:1)?

  • Methodological Answer : Adopt a standardized protocol with detailed step-by-step procedures, including solvent purification, catalyst ratios, and crystallization conditions. Use orthogonal analytical methods (e.g., NMR, XRD, HPLC) for batch-to-batch consistency. Publish raw data and spectra in supplementary materials for peer validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioavailability data for Ent-Aliskiren-d6 Fumarate (2:1)?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Replicate studies under controlled conditions, standardizing factors like diet, age, and genetic background. Use multivariate regression to isolate the impact of deuterium on bioavailability .

Q. What pharmacodynamic modeling approaches are suitable for studying Ent-Aliskiren-d6’s renin inhibition?

  • Methodological Answer : Employ compartmental pharmacokinetic-pharmacodynamic (PK-PD) models integrating plasma concentration-time profiles and angiotensin I suppression metrics. Validate models using bootstrap resampling and external datasets. Compare with non-deuterated aliskiren to quantify isotope effects .

Q. How can isotopic effects in Ent-Aliskiren-d6 be experimentally distinguished from formulation variables?

  • Methodological Answer : Design a crossover study comparing deuterated and non-deuterated forms in identical formulations. Use LC-MS/MS to measure plasma concentrations and urinary metabolites. Statistical analysis (ANOVA) can partition variance attributable to deuteration vs. excipient interactions .

Q. What criteria should guide the design of comparative efficacy studies between Ent-Aliskiren-d6 and other antihypertensives?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Use randomized, double-blind trials with active comparators (e.g., ramipril). Primary endpoints should include 24-hour ambulatory blood pressure monitoring and adverse event rates. Power calculations must account for expected effect sizes .

Q. Which statistical methods are optimal for analyzing dose-response relationships in Ent-Aliskiren-d6 studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax models) to fit dose-response curves. Assess goodness-of-fit via Akaike Information Criterion (AIC). For population variability, apply mixed-effects modeling. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

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